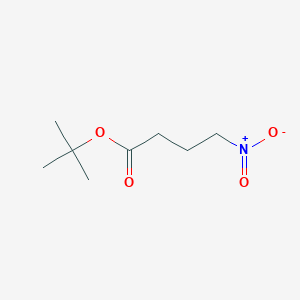
Tert-butyl 4-nitrobutanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Multifunctional Dendrimers
Tert-butyl 4-nitrobutanoate has been utilized in the synthesis of new 1 → (2 + 1) C-branched monomers. These monomers are significant for creating multifunctional dendrimers. A process involving Michael addition of 4-nitrobutanol with tert-butyl acrylate, followed by catalytic reduction, yields di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, which is essential in dendrimer synthesis (Newkome et al., 2003).
Stereoselective Synthesis in Medicinal Chemistry
The compound plays a role in the stereoselective synthesis of certain pharmaceuticals. For example, it is involved in the production of nitro amine derivatives under basic conditions. These derivatives are transformed into 5-(1-aminoalkyl)-2-pyrrolidones, which are significant in medicinal chemistry (Hernández-Ibáñez et al., 2020).
Nitroxide Synthesis for Biomedical Research
Tert-butyl 4-nitrobutanoate is used in synthesizing nitroxides, which are important as molecular probes and labels in biomedical research. The synthesis process involves a reaction with butyllithium, leading to nitroxides with resistance to chemical reduction, vital for their application in biophysics and structural biology (Zhurko et al., 2020).
Biocompatible Polymer Production
In the field of biocompatible polymers, tert-butyl 4-nitrobutanoate is used to produce environmentally benign CO2-based copolymers. These polymers have applications in drug delivery systems due to their biodegradability and the ability to form polycarbonates derived from dihydroxybutyric acid (Tsai et al., 2016).
Development of Stable Free Radicals
The compound is also used in the development of stable free radicals like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, which has potential applications in various scientific fields, including sensor development and molecular magnets (Marx & Rassat, 2002).
Propriétés
IUPAC Name |
tert-butyl 4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMQRIUOUXFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-nitrobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)

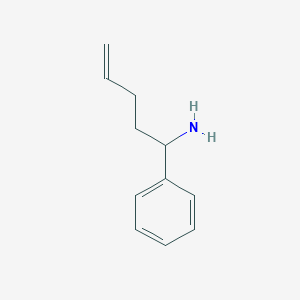
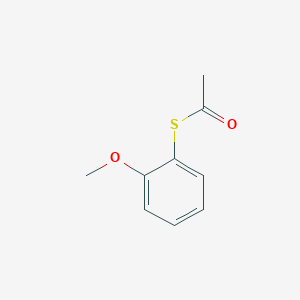

![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)

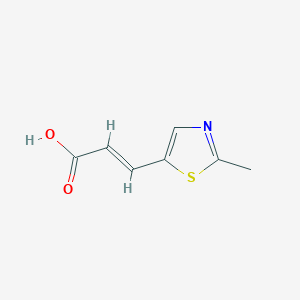
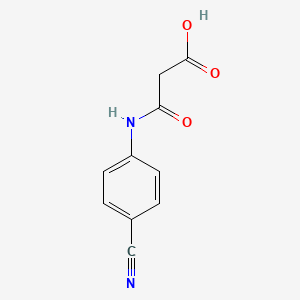

![3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3212398.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)